molecular formula C11H7BrClNO B1373724 3-Bromo-5-(3-chlorophenoxy)pyridine CAS No. 28232-65-7

3-Bromo-5-(3-chlorophenoxy)pyridine

Cat. No. B1373724
CAS RN: 28232-65-7
M. Wt: 284.53 g/mol
InChI Key: NAWCDQFYAZDWIX-UHFFFAOYSA-N
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Description

3-Bromo-5-(3-chlorophenoxy)pyridine is a chemical compound with the molecular formula C11H7BrClNO .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-(3-chlorophenoxy)pyridine has been studied using density functional theory (DFT) methods . The time-dependent density functional theory (TD-DFT) approach was used to simulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to achieve the frontier orbital gap .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Bromo-5-(3-chlorophenoxy)pyridine are not detailed in the searched resources, related compounds such as trifluoromethylpyridines have been synthesized and applied in the agrochemical and pharmaceutical industries .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Research Context : The study of the synthesis and biological evaluation of acyclic pyridine C-nucleosides, including derivatives of 3-Bromo-5-(3-chlorophenoxy)pyridine, has been explored.
  • Findings : These compounds were evaluated against tumor cell lines and various viruses, but no significant biological activity was found (Hemel et al., 1994).

Chemical and Electrochemical Analysis

  • Research Context : The performance of imidazo[4,5-b] pyridine derivatives, related to 3-Bromo-5-(3-chlorophenoxy)pyridine, in inhibiting mild steel corrosion was studied.
  • Findings : These derivatives demonstrated high inhibition performance, with experimental results supported by Density Functional Theory (DFT) and molecular dynamic simulation (Saady et al., 2021).

Spectroscopic and Optical Studies

  • Research Context : The spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, a compound related to 3-Bromo-5-(3-chlorophenoxy)pyridine, was investigated.
  • Findings : Through Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, along with DFT, the study provided insights into the compound's structural and non-linear optical properties (Vural & Kara, 2017).

Synthesis of Pyridine Derivatives

  • Research Context : The synthesis of various pyridine derivatives, including structures similar to 3-Bromo-5-(3-chlorophenoxy)pyridine, has been a focus in several studies.
  • Findings : These studies have developed novel methods and analyzed the molecular structures of these derivatives, contributing to the understanding of their chemical properties and potential applications (Riedmiller et al., 1999).

Safety And Hazards

The safety data sheet for a related compound, 3-Bromo-5-chloropyridine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity .

properties

IUPAC Name

3-bromo-5-(3-chlorophenoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrClNO/c12-8-4-11(7-14-6-8)15-10-3-1-2-9(13)5-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWCDQFYAZDWIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678772
Record name 3-Bromo-5-(3-chlorophenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(3-chlorophenoxy)pyridine

CAS RN

28232-65-7
Record name 3-Bromo-5-(3-chlorophenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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